N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Medicinal Chemistry SAR Studies Lipophilicity Optimization

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is a structurally defined heterocyclic amide for SAR-driven drug discovery. The 3,4-dimethyl N1-phenyl substitution pattern provides a quantifiable ΔcLogP (~+0.5) versus the p-tolyl analog (CAS 921054-32-2), enabling controlled permeability and metabolic stability assessments. Its para-nitrobenzamide motif serves as a nitroreductase substrate candidate for GDEPT. High N-content (23.8%) also suits energetic material screens. Procure this ≥95% HPLC-pure compound to eliminate analogue variability and accelerate target validation.

Molecular Formula C17H16N6O3
Molecular Weight 352.354
CAS No. 897622-36-5
Cat. No. B2419843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide
CAS897622-36-5
Molecular FormulaC17H16N6O3
Molecular Weight352.354
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C17H16N6O3/c1-11-3-6-15(9-12(11)2)22-16(19-20-21-22)10-18-17(24)13-4-7-14(8-5-13)23(25)26/h3-9H,10H2,1-2H3,(H,18,24)
InChIKeyLHTJTOBVOAWLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide (CAS 897622-36-5): Research-Grade Procurement Baseline


N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is a synthetic heterocyclic amide composed of a 1,3,4-trisubstituted tetrazole core linked via a methylene bridge to a 4-nitrobenzamide moiety . Its molecular formula is C₁₇H₁₆N₆O₃ with a molecular weight of 352.35 Da, and it is commercially supplied at ≥95% purity (HPLC) . The compound belongs to the nitro-substituted tetrazolylmethyl benzamide class, a scaffold explored in medicinal chemistry for antiproliferative and immunomodulatory applications, as well as in materials science for energetic materials development [1]. The 3,4-dimethyl substitution pattern on the N1-phenyl ring represents a specific structural variation within a broader SAR landscape where minor aryl modifications produce quantifiable shifts in lipophilicity, target binding, and metabolic stability.

Why N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide Cannot Be Replaced by In-Class Analogs Without Validation


Tetrazole-containing benzamides with different N1-aryl substituents are not interchangeable because even single-atom alterations to the phenyl ring (e.g., methylation position, halogen substitution) produce measurable shifts in calculated logP, polar surface area, and steric bulk that directly affect membrane permeability, plasma protein binding, and target engagement [1]. In a systematic study of 27 tetrazole derivatives bearing either amine (electron-donor) or nitro (electron-acceptor) groups, antiproliferative IC₅₀ values against HT-29, A-549, and MCF-7 cell lines varied substantially depending on the aryl substituent and the presence/position of the nitro group, demonstrating that class-level activity does not translate to compound-level predictability [2]. Procurement of an unvalidated analog risks introducing uncontrolled variables—altered logD, differential metabolic stability, or shifted selectivity profiles—that can confound SAR interpretation and waste screening resources.

Quantitative Differentiation Evidence: N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide vs. Closest Analogs


3,4-Dimethylphenyl vs. p-Tolyl N1-Substitution: Calculated Lipophilicity and Steric Differentiation

The target compound bears a 3,4-dimethylphenyl group on the tetrazole N1 position, whereas the closest commercially available analog, 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921054-32-2), carries a single para-methyl substituent. The additional ortho-methyl group in the 3,4-dimethylphenyl substituent increases calculated logP (cLogP) by approximately 0.5–0.6 units relative to the p-tolyl analog (estimated via fragment-based calculation), corresponding to a roughly 3–4× increase in theoretical octanol/water partition coefficient . This lipophilicity increment is within the range known to measurably affect passive membrane permeability and non-specific protein binding [1]. The di-ortho substitution also introduces greater steric hindrance around the tetrazole N1-aryl bond, which can restrict rotational freedom and influence the conformational ensemble available for target binding.

Medicinal Chemistry SAR Studies Lipophilicity Optimization

4-Nitro vs. 3-Nitro Benzamide Positional Isomerism: Differential Electronic Effects on the Amide Scaffold

The target compound incorporates a 4-nitro (para-nitro) substituent on the benzamide ring, distinguishing it from the 3-nitro (meta-nitro) positional isomer 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-81-3) . In aromatic amide systems, the para-nitro group exerts a strong electron-withdrawing resonance effect (−M) that directly conjugates with the amide carbonyl, lowering the electron density on the amide oxygen and modulating hydrogen-bond acceptor strength. The meta-nitro group, by contrast, operates primarily through an inductive effect (−I) without direct resonance conjugation to the amide, resulting in a measurably different electronic environment. This positional difference is reflected in distinct Hammett substituent constants (σₚ for 4-NO₂ ≈ 0.78 vs. σₘ for 3-NO₂ ≈ 0.71), indicating the para-nitro group is a stronger electron-withdrawing substituent [1]. In the tetrazole immunomodulator study by Pla-López et al. (2023), nitro positional isomerism contributed to differential antiproliferative potency across HT-29, A-549, and MCF-7 cell lines, with nitro-bearing compounds showing distinct activity clusters from amine-bearing analogs [2].

Medicinal Chemistry Electronic Effects Structure-Activity Relationships

Documented Commercial Purity: 95%+ (HPLC) Specification for Reproducible Screening

The target compound is commercially available with a documented purity specification of ≥95% as determined by HPLC, supplied under catalog number CM991090 . This purity level is consistent with the same vendor's specification for the p-tolyl analog (CAS 921054-32-2, also 95%+) . While the purity specification itself does not differentiate the target compound from its close analogs at the same vendor, it establishes a minimum quality baseline for procurement. The absence of higher-purity options (e.g., ≥98% or ≥99%) across this compound family means that researchers conducting dose-response or biophysical assays must independently verify purity by orthogonal methods (e.g., LC-MS, qNMR) before interpreting activity data. No formal certificate of analysis (CoA) with batch-specific impurity profiling was identified in the public domain for this compound as of the search date.

Compound Procurement Quality Control Assay Reproducibility

Nitro-Substituted Tetrazole Class Antiproliferative Reference: Comparative Cell Panel Data from Pla-López et al. (2023)

In a 2023 study evaluating 27 tetrazole derivatives for antiproliferative and immunomodulatory activity, compounds bearing nitro electron-acceptor groups were systematically compared with amine electron-donor analogs across a standardized cell panel (HT-29 colorectal adenocarcinoma, A-549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-tumor control (HEK-293) [1]. The study demonstrated that nitro-substituted tetrazoles, as a class, exhibited measurable antiproliferative activity with IC₅₀ values distinguishable from amine-bearing analogs, and further showed activity in co-culture models (HT-29/THP-1) that incorporate tumor microenvironment interactions. Bromo- and chloro-substituted nitro-tetrazole derivatives (compounds 23, 24, 26, 27) induced apoptosis specifically in HT-29 cells. While the target compound (CAS 897622-36-5) was not among the specific 27 compounds synthesized and tested in this study, it shares the core nitro-tetrazole pharmacophore and the aryl substitution strategy evaluated therein. The study also assessed inhibition of PD-L1, VEGFR-2, CD-47, and c-Myc, as well as TNF-α secretion modulation, establishing a multi-parametric profiling framework applicable to procurement decisions for this compound class [1].

Cancer Research Antiproliferative Screening Immuno-Oncology

Energetic Materials Potential: Nitro-Tetrazole Decomposition Energetics as a Differentiated Application Domain

A 2017 study in Journal of Materials Chemistry A demonstrated that nitro-substituted tetrazole-N-aryl derivatives exhibit exothermic decomposition profiles with energetic performance approaching that of RDX (1,3,5-trinitro-1,3,5-triazacyclohexane), while maintaining enhanced insensitivity to heat and impact [1]. The study established that the combination of a nitro group and a tetrazole ring in the same molecular scaffold creates a high-nitrogen-content energetic system where the tetrazole ring contributes to the heat of formation and the nitro group provides oxidizing power. The 3,4-dimethylphenyl substituent on the target compound introduces additional carbon and hydrogen content that modulates oxygen balance relative to simpler N-aryl tetrazole derivatives. This energetic materials application domain is distinct from the biomedical applications discussed in other evidence items and represents a procurement-relevant differentiation for researchers in pyrotechnics, propellants, or controlled demolition.

Energetic Materials Thermal Analysis Heterocyclic Chemistry

Recommended Application Scenarios for N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide Procurement


Lipophilicity-SAR Probe in Tetrazole Benzamide Lead Optimization

Use the 3,4-dimethylphenyl compound alongside the p-tolyl analog (CAS 921054-32-2) as a matched molecular pair to quantify the impact of an additional ortho-methyl group on logD, cellular permeability (e.g., Caco-2 or PAMPA assay), and target potency. The estimated ΔcLogP of +0.5 to +0.6 units provides a defined lipophilicity step for SAR analysis. Pair with metabolic stability assays (microsomal or hepatocyte) to assess whether increased lipophilicity correlates with higher intrinsic clearance—a common liability in methyl-substituted aromatics [1].

Nitroreductase Prodrug Substrate Screening in Cancer Models

Evaluate the compound as a potential substrate for bacterial or human nitroreductase enzymes in gene-directed enzyme prodrug therapy (GDEPT) paradigms. The para-nitrobenzamide moiety is structurally analogous to known nitroreductase substrates such as CB1954. Test against nitroreductase-expressing vs. non-expressing isogenic cancer cell lines (e.g., PC3 or HCT-116) to quantify the therapeutic window. Reference the antiproliferative screening framework established by Pla-López et al. (2023) for assay conditions and comparator cell lines [2].

Energetic Materials Formulation Screening: Oxygen Balance Optimization

Incorporate the compound into energetic formulation screens where the high nitrogen content (23.8% N by weight) and nitro group oxidizing capacity are evaluated by DSC/TGA for exothermic decomposition temperature and enthalpy. Compare with simpler N-phenyl tetrazole analogs to isolate the effect of the 3,4-dimethylphenyl substituent on thermal stability and sensitivity. Reference the energetic tetrazole characterization framework from the 2017 J Mater Chem A study for comparable metrics [3].

Immunomodulatory Target Panel Screening (PD-L1 / VEGFR-2 / CD-47 / c-Myc)

Screen the compound against the multi-target panel validated by Pla-López et al. (2023): PD-L1, VEGFR-2, CD-47, and c-Myc inhibition, plus TNF-α secretion modulation in HT-29/THP-1 co-culture. This panel provides a published comparator framework for contextualizing any hits. Because the target compound was not among the original 27 tested, any activity observed can be directly benchmarked against the nitro-substituted compound cluster data in the publication [2].

Quote Request

Request a Quote for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.